Product packaging for (4-Methoxybenzyl)(methyl)sulfane(Cat. No.:CAS No. 5925-86-0)

(4-Methoxybenzyl)(methyl)sulfane

Cat. No.: B3146215
CAS No.: 5925-86-0
M. Wt: 168.26 g/mol
InChI Key: QWMJSUWQNHKGPA-UHFFFAOYSA-N
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Description

Historical Context of Aryl Alkyl Sulfides in Organic Chemistry

Aryl alkyl sulfides, characterized by a sulfur atom bonded to an aryl and an alkyl group (Ar-S-R), are a cornerstone in the field of organic chemistry. wikipedia.org Historically, the synthesis of these compounds often involved the reaction of an aryl thiol with an alkyl halide in the presence of a base. acs.org While effective, these classical methods sometimes faced limitations such as harsh reaction conditions and limited functional group tolerance. acs.orgnih.gov

The landscape of aryl sulfide (B99878) synthesis was significantly transformed with the advent of transition metal-catalyzed cross-coupling reactions. Over the past few decades, organometallic processes have provided more efficient and versatile routes to form carbon-sulfur (C-S) bonds. nih.gov A notable early contribution was made in 1978 by Migita, who reported the palladium-catalyzed thiation of aryl halides. nih.gov Shortly thereafter, nickel-catalyzed methods for synthesizing biaryl sulfides were also developed. nih.gov Copper-catalyzed systems have also emerged as practical and efficient for the formation of C-S bonds, tolerating a wide range of functional groups. nih.gov These advancements have been crucial, as the aryl sulfide motif is present in numerous biologically active natural and synthetic products. nih.gov

The development of these synthetic methodologies has been driven by the need for more efficient ways to construct molecules with potential applications in pharmaceuticals and materials science. Research has focused on overcoming challenges such as catalyst deactivation by sulfur compounds, which have historically been known to "plague" catalyst activity. nih.gov Modern methods often feature high yields and good functional group tolerance, even allowing for the presence of unprotected phenols, carboxylic acids, and anilines in the reaction mixture. nih.gov

Significance of the 4-Methoxybenzyl Moiety in Protecting Group Strategies and Related Derivatives

The 4-methoxybenzyl (PMB) group is a widely utilized protecting group in multi-step organic synthesis. nih.govwikipedia.org Protecting groups are essential tools that temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. nih.govwikipedia.org The PMB group is particularly valued for its application in protecting alcohols, phenols, amines, and carboxylic acids. nih.govlibretexts.org

One of the key advantages of the PMB group is the variety of conditions under which it can be cleaved (deprotection). It can be removed under acidic conditions, through hydrogenolysis, or by oxidation, offering chemists flexibility in their synthetic design. libretexts.orgresearchgate.net For instance, the PMB group can be removed from a pyrazole (B372694) nucleus using trifluoroacetic acid. researchgate.netunivie.ac.at This versatility allows for orthogonal deprotection strategies, where one protecting group can be removed selectively in the presence of others.

The PMB ether, for example, is stable under many reaction conditions but can be removed when desired using a range of methods. nih.gov It has been described as an inexpensive "workhorse" protecting group, especially for carboxylates in the form of PMB esters. nih.gov The synthesis of PMB esters can be achieved by reacting a carboxylic acid with 4-methoxybenzyl chloride in the presence of a base, a method first explored in the context of amino acid protection for peptide synthesis. nih.gov

The electronic properties of the 4-methoxybenzyl group, specifically the electron-donating methoxy (B1213986) substituent, facilitate its cleavage via oxidative pathways, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This selective removal under mild conditions is a significant advantage in the synthesis of complex molecules.

Overview of Research Domains Pertaining to (4-Methoxybenzyl)(methyl)sulfane

Research involving this compound and its structural analogs spans several areas of chemistry. The primary interest in this compound appears to be as an intermediate or building block in organic synthesis. Its structure combines the features of an aryl alkyl sulfide with the functionalities of the 4-methoxybenzyl group.

One significant area of application is in medicinal chemistry. For instance, a derivative, ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate, is a key intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. google.com This highlights the role of the broader class of substituted (4-methoxybenzyl)sulfane derivatives in the development of pharmaceuticals. The general class of sulfur-containing compounds is of great importance in drug discovery, with sulfonamides and other sulfur motifs being present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. nih.govnih.gov

Furthermore, the chemistry of related organosulfur compounds is a rich field of study. For example, the oxidation of the sulfide group in this compound could lead to the corresponding sulfoxide (B87167) and sulfone. 4-Methoxyphenyl methyl sulfone is a known compound available for research purposes. sigmaaldrich.com These oxidized derivatives have different electronic and physical properties and are themselves important functional groups in medicinal and materials chemistry. wikipedia.org The synthesis and reactions of such organosulfur compounds, including their use in creating more complex molecular architectures, remain an active area of investigation. nih.govacs.org

Scope and Objectives of the Academic Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present a concise yet comprehensive summary based on its structural components and their significance in established chemical principles and applications.

The scope is intentionally structured to cover:

The foundational context of aryl alkyl sulfides in organic synthesis, providing a historical perspective on their preparation.

The specific role and versatility of the 4-methoxybenzyl (PMB) moiety as a crucial protecting group, a key feature of the title compound's structure.

A summary of the research areas where this compound and its close derivatives are relevant, with a particular focus on their utility in synthetic and medicinal chemistry.

By adhering to this outline, the article aims to deliver a scientifically accurate and informative account, drawing from existing literature to create a clear picture of the compound's place within the broader landscape of chemical research. The content is designed to be authoritative and strictly focused on the specified topics, excluding unrelated information to maintain clarity and precision.

Compound Data

Interactive Table of Properties for this compound Below are some calculated and reported properties for this compound.

PropertyValue
Molecular FormulaC₈H₁₀OS
Molecular Weight154.23 g/mol
CAS Number1879-16-9
Topological Polar Surface Area (TPSA)9.23 Ų
LogP2.4171
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds2

Data sourced from chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B3146215 (4-Methoxybenzyl)(methyl)sulfane CAS No. 5925-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJSUWQNHKGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281446
Record name 1-Methoxy-4-[(methylthio)methyl]benzene
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Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-86-0
Record name 1-Methoxy-4-[(methylthio)methyl]benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-[(methylthio)methyl]benzene
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Record name 4-(METHYLTHIOMETHYL)ANISOLE
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Advanced Synthetic Methodologies for 4 Methoxybenzyl Methyl Sulfane and Its Precursors

Alkylation and Substitution Reactions in Sulfane Synthesis

The synthesis of unsymmetrical thioethers, such as (4-Methoxybenzyl)(methyl)sulfane, is frequently achieved through nucleophilic substitution reactions. These methods are foundational in organic chemistry and offer reliable pathways to construct carbon-sulfur bonds.

Utilization of 4-Methoxybenzyl Halides and Thiols

A primary and widely employed method for synthesizing this compound involves the reaction of a 4-methoxybenzyl halide with a methylthiolate salt, or conversely, a methyl halide with 4-methoxybenzylthiolate. This reaction is a classic example of a Williamson-type ether synthesis, adapted for sulfur, and proceeds via an SN2 mechanism. masterorganicchemistry.com

In a typical procedure, a thiol is deprotonated by a suitable base to form a thiolate, which then acts as a potent nucleophile. masterorganicchemistry.com For instance, 4-methoxybenzylthiol can be deprotonated using a base like sodium hydride or sodium hydroxide (B78521) to yield sodium 4-methoxybenzylthiolate. masterorganicchemistry.comwikipedia.org This thiolate can then react with a methyl halide, such as methyl iodide or methyl chloride, to displace the halide and form the desired this compound. masterorganicchemistry.comucalgary.ca The reaction is generally efficient, particularly when using primary halides like methyl halides, which are highly susceptible to SN2 attack. ucalgary.ca

Alternatively, sodium thiomethoxide, the salt of methanethiol (B179389), can be used as the nucleophile to react with 4-methoxybenzyl chloride. wikipedia.orgguidechem.com Sodium thiomethoxide is commercially available or can be prepared by reacting methanethiol with a strong base like sodium hydroxide. wikipedia.org The reaction between sodium thiomethoxide and 4-methoxybenzyl chloride provides a direct route to the target sulfane. wikipedia.orgguidechem.com

The choice between these two symmetrical approaches often depends on the availability and reactivity of the starting materials. Both 4-methoxybenzyl halides and methyl halides are suitable electrophiles for this type of transformation.

Reactant 1Reactant 2BaseProduct
4-MethoxybenzylthiolMethyl IodideSodium HydrideThis compound
4-Methoxybenzyl ChlorideSodium ThiomethoxideN/AThis compound

Approaches Involving Methyl Halides or Sulfonium (B1226848) Salts

Methyl halides, particularly methyl iodide, are common and effective methylating agents in the synthesis of thioethers. tandfonline.com As discussed previously, they react readily with thiolates, such as sodium 4-methoxybenzylthiolate, in an SN2 reaction to yield the corresponding methyl thioether. masterorganicchemistry.comucalgary.ca

An alternative to alkyl halides for methylation are sulfonium salts. nih.gov For instance, trimethylsulfonium (B1222738) hydroxide has been shown to convert thiols into their corresponding methyl sulfides through a pyrolytic reaction, often occurring in the injector of a gas chromatograph. nih.gov While this method is effective for analytical purposes, its preparative scale applications for a specific compound like this compound are less commonly reported. More broadly, aryl sulfonium salts have been utilized in palladium-catalyzed cross-coupling reactions to form C-S bonds. nih.gov These methods, however, are generally employed for the formation of aryl thioethers rather than benzyl (B1604629) thioethers. The use of S-(alkyl) sulfonium salts as precursors for S-ylides in epoxidation and related reactions is well-established, but their direct use as alkylating agents for thiols is also a viable, though perhaps less common, strategy. nih.gov

Formation from Carboxylic Acids and Activated Esters

While less direct, pathways involving carboxylic acids and their activated derivatives can be envisioned for the synthesis of precursors to this compound. For example, 4-methoxybenzoic acid could be reduced to 4-methoxybenzyl alcohol. The alcohol can then be converted to a good leaving group, such as a tosylate or a halide, which can subsequently undergo nucleophilic substitution with a methylthiolate salt.

More directly, the conversion of carboxylic acids to thioesters is a well-established transformation. However, the subsequent reduction of the thioester to the corresponding thioether is required. A more recent development involves the electrochemical three-component reaction of elemental sulfur, an α-keto acid, and a diazoalkane to form thioesters. rsc.org While this specific methodology may not be directly applicable to the synthesis of this compound, it highlights the ongoing innovation in C-S bond formation.

A more relevant approach involves the use of xanthates, which can be prepared from alcohols. mdpi.com Xanthates serve as odorless and stable thiol surrogates. They can react with alkyl halides to form thioethers, providing a "thiol-free" synthetic route. mdpi.com In the context of this compound, one could envision the formation of a xanthate from 4-methoxybenzyl alcohol, followed by reaction with a methyl halide.

Transition Metal-Catalyzed Approaches in Sulfane Formation

While nucleophilic substitution is a dominant strategy, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. However, their application in the synthesis of simple alkyl benzyl sulfanes like this compound is less common than for aryl sulfanes.

Considerations for Catalyst Poisoning in the Presence of Sulfur

A significant challenge in employing transition metal catalysts, particularly those based on palladium, platinum, and other platinum group metals, for reactions involving sulfur-containing compounds is catalyst poisoning. nih.gov Sulfur compounds can strongly and often irreversibly bind to the surface of the metal catalyst, blocking active sites and leading to deactivation. nih.govacs.org This deactivation can manifest as reduced catalytic activity, lower yields, and decreased selectivity. nih.gov

The poisoning effect is attributed to both geometric and electronic factors. acs.org Geometrically, the adsorbed sulfur species physically block reactant molecules from accessing the catalytic sites. acs.org Electronically, the adsorbed sulfur can withdraw electron density from the metal surface, altering its catalytic properties and reducing its ability to activate substrates. acs.org

The severity of catalyst poisoning depends on several factors, including the nature of the metal, the type of sulfur compound, the reaction conditions, and the catalyst support. nih.govacs.org While strategies exist to mitigate catalyst poisoning, such as the use of more sulfur-tolerant catalysts or specific reaction conditions, it remains a critical consideration in the design of any transition metal-catalyzed synthesis involving sulfur-containing reagents or products. virginia.edu For instance, elemental sulfur has been identified as a potent poison in Suzuki coupling reactions. acs.org Given that this compound is a sulfur-containing molecule, its presence in a reaction mixture could potentially inhibit a transition metal catalyst intended for another transformation within the same synthetic sequence.

Electrochemical and Flow Synthesis Protocols

Modern synthetic methodologies are increasingly focusing on greener and more efficient processes, with electrochemistry and flow chemistry emerging as prominent areas of research.

Electrochemical methods offer a sustainable alternative to traditional synthetic routes by minimizing the use of stoichiometric reagents and often proceeding under mild conditions. rsc.org Electrosynthesis has been successfully applied to the formation of C-S bonds. For example, an electrochemically driven, metal-free C-S radical-radical cross-coupling has been developed for the synthesis of benzylic thioethers from benzyl halides and disulfides. rsc.org This method is advantageous as it can be conducted at room temperature in the air without the need for transition metals. rsc.org Another approach involves the electrochemical oxidation of thiols in the presence of alcohols to form sulfinate esters, demonstrating the versatility of electrochemical methods in organosulfur chemistry. nih.gov The direct electrochemical synthesis of thioethers from the reaction of thiols and alkyl halides is also a viable and environmentally friendly approach. acs.org

Flow synthesis, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of thioethers can be adapted to flow conditions. For instance, continuous-flow processes under gas-liquid phase-transfer catalysis have been developed for the reaction of dialkyl carbonates with mercaptans. tandfonline.com Such protocols could potentially be adapted for the synthesis of this compound, offering a more efficient and scalable manufacturing process.

Green Chemistry and Sustainable Synthesis Considerations

The growing emphasis on environmental stewardship in chemical manufacturing has spurred significant research into green and sustainable synthetic routes for valuable compounds. The principles of green chemistry—such as waste prevention, atom economy, use of less hazardous chemicals, energy efficiency, and employment of renewable feedstocks and catalysts—are being actively applied to the synthesis of this compound and its essential precursors. These approaches aim to minimize the environmental footprint compared to traditional methods, which often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions.

A primary precursor for this compound is 4-methoxybenzyl chloride. Conventional synthesis of this halide involves reagents like thionyl chloride in chlorinated solvents such as chloroform, which pose significant environmental and safety hazards. A notable advancement in green synthesis is the use of power ultrasound to facilitate the rapid and efficient preparation of 4-methoxybenzyl chloride from 4-methoxybenzyl alcohol. nih.govacs.org This sonochemical method significantly reduces reaction times and can be performed in two-phase systems, simplifying workup and reducing solvent waste. nih.gov

Parameter Traditional Method (Thionyl Chloride) Ultrasound-Assisted Synthesis
Reagent Thionyl ChlorideConcentrated HCl
Solvent ChloroformToluene (B28343) (in a two-phase system)
Energy Source Thermal Heating (Reflux)Ultrasound Irradiation (40 kHz)
Reaction Time Several hoursApprox. 15 minutes
Key Advantage Established procedureDrastic reduction in time, energy efficiency, avoidance of highly toxic reagents
Reference nih.govacs.org

The final step in producing this compound typically involves the S-alkylation of 4-methoxybenzyl mercaptan or the reaction of 4-methoxybenzyl chloride with a methylthiolate source. Green methodologies for this key transformation focus on catalysis, alternative energy sources, and benign solvent systems.

Phase-Transfer Catalysis (PTC): This technique is a powerful tool for green synthesis, enabling reactions between reactants in immiscible phases (e.g., liquid-liquid or solid-liquid). crdeepjournal.org For thioether synthesis, PTC can facilitate the reaction between an aqueous solution of a thiolate salt and an organic solution of an alkyl halide. tandfonline.comtandfonline.com This method offers several advantages, including mild reaction conditions, short reaction times, high yields, and a reduction in the need for anhydrous organic solvents. tandfonline.com The catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile across the phase boundary, accelerating the reaction. crdeepjournal.org

Catalyst System Reactants Solvent System Conditions Yield Green Advantage Reference
Tetrabutylammonium bromideAryl Halide, Phenyl MercaptanToluene/WaterRoom Temp.>85%Mild conditions, reduced organic solvent, short reaction time tandfonline.com
Multi-site PTC4-Nitrochlorobenzene, Benzyl AlcoholSolid-LiquidUltrasoundHighAvoidance of bulk solvent, energy efficient nih.gov

Alternative Catalysts and Reaction Media: Research has explored the direct synthesis of thioethers from alcohols and thiols, a process with high atom economy as water is the only byproduct. This transformation can be promoted by solid acid catalysts, such as silica-alumina, under solvent-free conditions. nih.gov This approach avoids the pre-synthesis of halides and the use of toxic solvents. Furthermore, inexpensive and environmentally benign catalysts like iron(III) chloride have been shown to effectively catalyze the synthesis of thioethers from esters and thiols. acs.org

Innovative Energy Sources: Beyond conventional heating, alternative energy sources are a cornerstone of green synthesis.

Ultrasound: As with the precursor synthesis, sonication can significantly enhance the rate of S-alkylation reactions. nih.gov The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, accelerating mass transfer and reaction rates, often at lower bulk temperatures. rsc.org

Visible-Light Photocatalysis: This emerging field uses light as a clean energy source to drive chemical reactions. Organic dyes like Rhodamine B have been successfully used to catalyze the formation of carbon-sulfur bonds between thiols and haloalkynes under visible light irradiation, offering a metal-free and mild alternative for synthesizing sulfur-containing compounds. acs.org

Biocatalysis: The use of enzymes as catalysts represents an exceptionally green approach. Biocatalysts operate under mild conditions (temperature and pH) in aqueous media, exhibiting high specificity and reducing byproduct formation. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been successfully employed in the synthesis of thioether derivatives, demonstrating the potential for enzymatic routes in producing compounds like this compound. nih.gov

By integrating these green chemistry principles—such as using ultrasound, phase-transfer catalysis, solid acid or biocatalysts, and moving towards solvent-free or aqueous systems—the synthesis of this compound and its precursors can be made significantly more sustainable and environmentally benign.

Mechanistic Elucidation of Reactions Involving 4 Methoxybenzyl Methyl Sulfane

Photoinduced Electron Transfer Processes and Radical Intermediates

Photoinduced electron transfer (PET) reactions of organosulfur compounds provide a powerful tool for the generation of highly reactive intermediates under mild conditions. acs.org In the case of (4-Methoxybenzyl)(methyl)sulfane, the absorption of light by a suitable photosensitizer initiates a cascade of events, leading to the formation of radical species that drive subsequent chemical transformations.

Formation and Reactivity of Sulfide (B99878) Radical Cations

The initial step in the PET-mediated reactions of this compound is the formation of a sulfide radical cation. researchgate.net This occurs when an electron is transferred from the sulfur atom of the sulfide to the photoexcited sensitizer. The presence of the electron-donating 4-methoxybenzyl group facilitates this process by lowering the oxidation potential of the sulfide.

The resulting sulfide radical cation, [(4-CH₃OC₆H₄CH₂)(CH₃)S]•+, is a highly reactive species. researchgate.net Its subsequent reactivity is dictated by several factors, including the nature of the solvent and the presence of other reactants. Key reaction pathways for the sulfide radical cation include deprotonation, reaction with nucleophiles, and fragmentation. For instance, in the presence of a base or a nucleophilic solvent, deprotonation at the carbon adjacent to the sulfur can occur, leading to the formation of a carbon-centered radical.

Thionium (B1214772) Ion Formation and Subsequent Transformations

A significant pathway for the transformation of the sulfide radical cation involves its conversion to a thionium ion. nih.gov This can occur through the loss of a hydrogen atom from the methyl group or the benzylic position. The formation of the thionium ion is a critical step as it opens up pathways for nucleophilic attack at the carbon atom adjacent to the sulfur.

The thionium ion, [(4-CH₃OC₆H₄CH₂)(CH₂=)S]⁺ or [(4-CH₃OC₆H₄CH=)(CH₃)S]⁺, is a potent electrophile. It can react with a variety of nucleophiles, including water, alcohols, and other added reagents. nih.gov This reactivity has been harnessed in the synthesis of complex molecules, where the thionium ion acts as a key intermediate for the formation of new carbon-carbon or carbon-heteroatom bonds. The choice of nucleophile and reaction conditions can be tuned to control the outcome of the reaction, leading to a diverse array of products.

Role of Charge and Spin Delocalization in Radical Cations

The stability and reactivity of the this compound radical cation are profoundly influenced by the delocalization of charge and spin density. researchgate.net The positive charge and the unpaired electron are not localized solely on the sulfur atom but are distributed across the entire molecule, particularly onto the 4-methoxybenzyl group.

The electron-donating nature of the methoxy (B1213986) group plays a crucial role in stabilizing the radical cation through resonance. This delocalization can be represented by several resonance structures, which show that the positive charge and spin density are shared between the sulfur atom and the aromatic ring. This distribution of charge and spin influences the regioselectivity of subsequent reactions. For example, nucleophilic attack may be directed towards the benzylic carbon due to the partial positive charge localized at this position.

Oxidative Transformations: Detailed Mechanisms

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic chemistry. The sulfur atom in this compound is susceptible to oxidation by various reagents, and the mechanisms of these transformations have been the subject of detailed investigation.

Electrochemical Oxidation Pathways to Sulfoxides and Sulfones

Electrochemical methods offer a clean and efficient means of oxidizing sulfides. rsc.org The oxidation of this compound at an electrode surface proceeds in a stepwise manner. The initial step is a one-electron oxidation to form the sulfide radical cation, as discussed previously. This intermediate can then undergo further oxidation.

The oxidation to the sulfoxide (B87167) likely involves the reaction of the sulfide radical cation with water or another oxygen source present in the electrolyte solution, followed by the loss of a proton and a second electron transfer. Further oxidation to the sulfone requires harsher conditions and involves the oxidation of the sulfoxide. The selectivity between the sulfoxide and sulfone can often be controlled by adjusting the electrode potential and the reaction conditions.

Table 1: Electrochemical Oxidation of Aryl Sulfides

SubstrateOxidation Potential (V vs. SCE)Product(s)
Methyl Phenyl Sulfide1.15Methyl Phenyl Sulfoxide
This compound~1.05 (estimated)(4-Methoxybenzyl)(methyl)sulfoxide
(4-Nitrobenzyl)(methyl)sulfane~1.30 (estimated)(4-Nitrobenzyl)(methyl)sulfoxide

This table presents estimated oxidation potentials based on the known electronic effects of substituents on the oxidation of aryl sulfides. The electron-donating methoxy group is expected to lower the oxidation potential compared to the unsubstituted phenyl analog, while the electron-withdrawing nitro group would increase it.

Peroxide-Mediated Sulfoxidation Mechanisms

Hydrogen peroxide is a common and environmentally benign oxidant for the conversion of sulfides to sulfoxides. mdpi.comresearchgate.net The reaction of this compound with hydrogen peroxide is typically catalyzed by an acid or a metal complex. researchgate.netnih.gov

In an acid-catalyzed mechanism, the hydrogen peroxide is first protonated to form a more electrophilic oxidizing agent. The sulfide then acts as a nucleophile, attacking the activated peroxide. This is followed by the transfer of an oxygen atom to the sulfur and the elimination of water. The selectivity for the sulfoxide over the sulfone can be high under controlled conditions, as the sulfoxide is less nucleophilic than the starting sulfide and thus reacts more slowly with the peroxide. mdpi.com

Table 2: Peroxide-Mediated Oxidation of Methyl Phenyl Sulfide

OxidantCatalystSolventProductYield (%)
H₂O₂NoneAcetic AcidMethyl Phenyl Sulfoxide98
H₂O₂Ti(IV)-substituted heteropolytungstateAcetonitrileMethyl Phenyl Sulfoxide & SulfoneQuantitative
H₂O₂Zr/SiW₁₂/GOSolvent-freeMethyl Phenyl Sulfoxide95

This table is based on data for the oxidation of methyl phenyl sulfide, a close analog of this compound, and illustrates the high efficiency and selectivity achievable with peroxide-based systems under various catalytic conditions. mdpi.comresearchgate.netnih.gov

Formation of Sulfoximines via Carbamate (B1207046) Transfer Reactions

The synthesis of sulfoximines, aza-analogues of sulfones with significant applications in medicinal chemistry, can be achieved from sulfides like this compound through a two-step process involving the formation of a sulfilimine followed by oxidation. nih.gov A key method for the initial step is the rhodium-catalyzed transfer of a carbamate group to the sulfide. nih.govacs.org

In a reported procedure, this compound reacts with tert-butyl carbamate in the presence of a rhodium catalyst, Rh₂(esp)₂, and an oxidant, (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), to yield the corresponding N-Boc protected sulfilimine, tert-Butyl (Z)-((4-methoxyphenyl)(methyl)-λ⁴-sulfaneylidene)carbamate. nih.govacs.org The reaction is typically carried out in toluene (B28343) at a slightly elevated temperature. acs.org

An alternative, metal-free approach involves the use of ammonium (B1175870) carbamate and (diacetoxyiodo)benzene in methanol. mdpi.comorgsyn.org This method generates an electrophilic iodonitrene intermediate in situ. The sulfide attacks this intermediate, forming a sulfoximine (B86345) N–I bond, which upon workup yields the NH-sulfoximine. mdpi.com

Table 1: Rhodium-Catalyzed Synthesis of a Sulfilimine from this compound acs.org
Reactant 1Reactant 2CatalystReagentsProductYield
This compoundtert-Butyl carbamateRh₂(esp)₂PhI(OAc)₂, MgO, Toluenetert-Butyl (Z)-((4-methoxyphenyl)(methyl)-λ⁴-sulfaneylidene)carbamate61%

C-S Bond Activation and Cleavage Mechanisms

The activation and cleavage of the carbon-sulfur (C–S) bond in aryl thioethers like this compound are crucial steps in various cross-coupling and functional group metathesis reactions. nih.govchemrxiv.orgrsc.org Transition metals, particularly nickel, have proven effective in mediating these transformations, which typically proceed through a series of fundamental organometallic steps. nih.govchemrxiv.orgacs.orgnih.gov These reactions offer powerful alternatives to traditional cross-coupling methods by utilizing thioethers as electrophilic partners. chemrxiv.org

Nickel-Catalyzed Metathesis: Oxidative Addition and Reductive Elimination

Nickel-catalyzed metathesis of aryl thioethers is a reversible reaction involving both the cleavage and formation of C–S bonds. chemrxiv.orgacs.orgnih.gov The mechanism is generally understood to proceed via a Ni(0)/Ni(II) catalytic cycle. nih.govchemrxiv.org

The catalytic cycle is initiated by the oxidative addition of the C(aryl)–S bond of a thioether, such as this compound, to a Ni(0) complex, which is typically ligated by phosphines like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). nih.govchemrxiv.org This step involves the cleavage of the C–S bond and the formation of a Ni(II) intermediate, an aryl-nickel-thiolate species ([Ar-Ni(II)-SR]). acs.org The ability of nickel to readily undergo oxidative addition with robust C–S bonds is a key feature of its catalytic activity. youtube.comnih.gov

The final step of the catalytic cycle to form the new thioether product is reductive elimination from a diaryl or alkyl-aryl Ni(II) complex. nih.govacs.org This step forms the new C–S bond and regenerates the active Ni(0) catalyst, allowing the cycle to continue. nih.govyoutube.com Studies have shown that this reductive elimination can be reversible, with the equilibrium position influenced by factors such as the presence of coordinating ligands. nih.gov While Ni(I) and Ni(III) species can be involved in some nickel-catalyzed processes, in-depth studies of thioether metathesis strongly support the Ni(0)/Ni(II) pathway. nih.govnih.gov

Table 2: Key Steps in Nickel-Catalyzed Thioether Metathesis nih.govchemrxiv.org
StepReactant(s)Product(s)Description
Oxidative AdditionNi(0) complex, Aryl Thioether (Ar-S-R)Ar-Ni(II)-SR complexCleavage of the C(aryl)-S bond and formation of a Ni(II) intermediate.
Reductive EliminationAr-Ni(II)-S-R' complexNew Aryl Thioether (Ar-S-R'), Ni(0) complexFormation of the new C-S bond and regeneration of the Ni(0) catalyst.

Ligand Exchange and Transmetalation Processes

In the context of nickel-catalyzed C–S bond activation, ligand exchange and transmetalation are critical steps that enable the formation of the key intermediates leading to the final product.

Ligand Exchange: Following the initial oxidative addition of an aryl sulfide to a Ni(0) center, the resulting Ni(II) complex can undergo ligand exchange. For instance, in an aryl exchange reaction between an aryl sulfide and an aromatic ester, two distinct oxidative addition pathways can occur, generating an aryl–Ni–SR species and an aryl–Ni–arenoxo species, respectively. These two nickel(II) complexes can then exchange their anionic ligands (thiolate for arenoxide), a process that is crucial for forming the necessary intermediate for reductive elimination of the desired product. acs.org The nature of the ligands, often phosphines, plays a vital role in the stability and reactivity of the nickel intermediates throughout the catalytic cycle. rsc.orgyoutube.comrsc.org

Transmetalation: Transmetalation involves the transfer of an organic group from one metal to another. In nickel-catalyzed cross-coupling reactions, after the initial oxidative addition of the aryl sulfide to nickel, a transmetalation step with an organometallic reagent (e.g., an organozinc or organosilver compound) introduces the second coupling partner to the nickel center. youtube.comacs.orgchemrxiv.orgnih.govchemrxiv.org For example, a nickel(II) metallacycle can react with a silver(I)-aryl complex in what is termed a redox transmetalation, where the aryl group is transferred to the nickel, often with a concurrent change in the oxidation state of the nickel center (e.g., Ni(II) to Ni(III)). acs.orgnih.gov This is followed by reductive elimination to form the C–C or C-heteroatom bond.

Demethylation Pathways

The methoxy group on the phenyl ring of this compound can be cleaved through demethylation pathways, a reaction of significance in both biological and chemical contexts. This process typically involves the transfer of the methyl group to a suitable acceptor.

In certain anaerobic bacteria, such as the homoacetogenic bacterium strain TMBS 4, demethylation of methoxylated aromatic compounds is a key metabolic process. d-nb.inforesearchgate.net These bacteria can utilize sulfide as a methyl acceptor. The methyl group from the methoxy substituent is enzymatically transferred to sulfide (S²⁻) or methanethiol (B179389) (CH₃SH), leading to the formation of methanethiol and dimethyl sulfide (CH₃SCH₃), respectively. researchgate.netnih.gov This biological process is catalyzed by a corrinoid-dependent methyltransferase enzyme system and represents a significant pathway for the formation of volatile sulfur compounds in anoxic environments. d-nb.inforesearchgate.net

A chemical analogue to this process is observed in kraft pulping, where lignin, a polymer rich in methoxylated aromatic units, is degraded. wikipedia.org In the highly alkaline conditions of this process, the strongly nucleophilic hydrosulfide (B80085) ion (HS⁻) attacks the methoxyl groups, leading to their demethylation and the release of methanethiol. wikipedia.org This non-enzymatic pathway highlights the susceptibility of the aryl-OCH₃ bond to nucleophilic attack by sulfur species under forcing conditions.

Cationic Rearrangements and Cyclization Mechanisms

While this compound itself is not primed for direct cationic rearrangement, its corresponding sulfoxide is a key precursor for such transformations, most notably the Pummerer rearrangement. wikipedia.orgnumberanalytics.com This reaction provides a pathway to functionalize the carbon atom alpha to the sulfur.

The Pummerer rearrangement is initiated by the activation of the sulfoxide oxygen, typically by acylation with an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgnumberanalytics.comnumberanalytics.comchemistry-reaction.com This forms an acyloxysulfonium salt. In the presence of a base (such as the acetate (B1210297) byproduct), a proton is eliminated from the α-carbon (the methylene (B1212753) group in the case of the (4-methoxybenzyl) group), generating an acylsulfonium ylide. chemistry-reaction.com This intermediate then undergoes cleavage of the sulfur-oxygen bond to form a resonance-stabilized thionium ion (a sulfur-substituted carbocation). wikipedia.orgchemistry-reaction.comchemtube3d.com This electrophilic cation is the central reactive intermediate of the rearrangement. wikipedia.org

Finally, a nucleophile (acetate in the classic Pummerer reaction) attacks the thionium ion at the carbon, yielding an α-acyloxy thioether as the final product. wikipedia.orgnumberanalytics.comchemistry-reaction.com The highly electrophilic thionium ion can also be trapped by a variety of other intermolecular or intramolecular nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, and enabling various cyclization reactions if a suitable nucleophile is present within the molecule. wikipedia.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a wide range of molecular properties.

Hypothetical Optimized Geometry Parameters for (4-Methoxybenzyl)(methyl)sulfane

ParameterHypothetical Value
C-S Bond Length (A)1.80
S-C (methyl) Bond Length (A)1.82
C-O Bond Length (A)1.36
C-S-C Bond Angle (°)100.5
O-C-C (ring) Bond Angle (°)117.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich methoxy (B1213986) group and the sulfur atom, while the LUMO would be distributed over the aromatic ring.

Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalHypothetical Energy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms due to their lone pairs, and positive potential around the hydrogen atoms.

Hypothetical Global Reactivity Descriptors for this compound

DescriptorHypothetical Value (eV)
Chemical Potential (μ)-3.65
Hardness (η)2.85
Softness (S)0.35
Electrophilicity Index (ω)2.34

Mechanistic Pathway Elucidation via Transition State Calculations

When a chemical reaction occurs, the reactants are converted into products through a high-energy intermediate state known as the transition state. DFT calculations can be used to locate and characterize these transition states, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state calculations would allow for the determination of activation energies and the visualization of the bond-breaking and bond-forming processes that occur during the reaction. This would provide invaluable insights into the feasibility and kinetics of the reaction pathways.

Photochemical and Photophysical Property Simulations

Theoretical simulations are instrumental in predicting how a molecule interacts with light. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can calculate excited-state properties, providing insight into absorption spectra, emission characteristics, and photochemical reactivity.

For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the energies of vertical excitations from the ground state to various excited states (S1, S2, etc.) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such a simulation would likely reveal primary absorptions corresponding to π-π* transitions within the methoxy-substituted benzene (B151609) ring. The simulations can also be used to understand the nature of these transitions, for example, by visualizing the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

Table 2: Hypothetical Photophysical Data for this compound This table is a hypothetical representation of data that would be generated from TD-DFT simulations. It is for illustrative purposes only.

ParameterPredicted Value
Maximum Absorption Wavelength (λmax)~275 nm
Molar Absorptivity (ε)~1,500 M⁻¹cm⁻¹
Primary Transition CharacterHOMO → LUMO (π-π*)
Fluorescence Wavelength~310 nm

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. Computational chemistry provides a route to screen for and design molecules with significant NLO responses, saving considerable experimental effort. The key parameters of interest are the molecular polarizability (α) and the first-order hyperpolarizability (β).

The theoretical prediction of NLO properties for this compound would involve DFT calculations to determine these parameters. The presence of an electron-donating methoxy group (-OCH₃) and a sulfur atom connected to an aromatic system suggests potential for a modest NLO response. The calculations would quantify the molecule's response to a strong external electric field. The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity. Molecules with large β values are candidates for applications like frequency doubling of laser light. Computational studies on other organic molecules have shown that DFT methods can provide reliable predictions of NLO properties. researchgate.net

Table 3: Hypothetical NLO Properties for this compound This table is a hypothetical representation of data that would be generated from DFT calculations for NLO properties. It is for illustrative purposes only.

NLO ParameterPredicted Value (a.u.)
Dipole Moment (μ)~1.9 D
Mean Polarizability (α)~120
First Hyperpolarizability (β_tot)~350

Role and Utility of the 4 Methoxybenzyl Moiety in Protecting Group Chemistry

Protection of Carboxylates as 4-Methoxybenzyl Esters

The protection of carboxylic acids as 4-methoxybenzyl esters is a widely employed strategy in organic synthesis, offering a robust and reliable method to mask the reactivity of the carboxyl group. nih.gov

Several mild and high-yielding methods exist for the formation of 4-methoxybenzyl esters. nih.gov A common approach involves the reaction of a carboxylic acid with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base like triethylamine. nih.gov This method is particularly effective for amino acid derivatives. nih.gov For more hindered carboxylic acids, heating may be required to facilitate the reaction. nih.gov

Alternatively, 4-methoxybenzyl bromide (PMBBr) can be used, although it is less stable than the chloride counterpart. nih.gov Despite its instability, PMBBr has been successfully used to protect carboxylic acids, such as in the synthesis of cephalosporin (B10832234) derivatives. nih.gov

Other effective methods include:

Activation with Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP) and additives like hydroxybenzotriazole (B1436442) (HOBt), facilitate the coupling of carboxylic acids with 4-methoxybenzyl alcohol. nih.gov

Use of Activated Esters: 4-methoxybenzyl alcohol can react with acid chlorides or anhydrides to form the corresponding esters. nih.gov In situ generation of the acid chloride followed by reaction with 4-methoxybenzyl alcohol is also a viable one-pot procedure. nih.gov Another approach involves the use of 4-nitrophenyl esters, which react with 4-methoxybenzyl alcohol in the presence of a base like imidazole. nih.gov

Isourea-based Methods: N,N'-diisopropyl-O-(4-methoxybenzyl)isourea, prepared from the copper-catalyzed addition of 4-methoxybenzyl alcohol to N,N'-di(isopropyl)carbodiimide, reacts with carboxylic acids at room temperature to provide PMB esters in good yields. nih.gov

Introduction Method Reagents Typical Conditions Reference
Direct AlkylationCarboxylic acid, 4-methoxybenzyl chloride (PMB-Cl), TriethylamineDichloromethane (B109758) nih.gov
Direct AlkylationCarboxylic acid, 4-methoxybenzyl bromide (PMBBr), Tetrabutylammonium fluoride (B91410) (TBAF)- nih.gov
Carbodiimide CouplingCarboxylic acid, 4-methoxybenzyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)- nih.gov
Activated EstersAcid chloride, 4-methoxybenzyl alcohol, Base- nih.gov
Activated Esters4-Nitrophenyl ester, 4-methoxybenzyl alcohol, Imidazole- nih.gov
Isourea MethodCarboxylic acid, N,N'-diisopropyl-O-(4-methoxybenzyl)isoureaTHF, acetone, or acetonitrile, room temperature nih.gov

The removal of the 4-methoxybenzyl protecting group from carboxylates can be achieved through several distinct mechanisms, providing synthetic flexibility.

Acidic Cleavage: Brønsted acids are commonly used to cleave PMB esters. Trifluoroacetic acid (TFA) is a popular choice, often used in a 10% solution in dichloromethane. nih.gov The presence of a cation scavenger, such as anisole (B1667542) or 1,3-dimethoxybenzene, is often beneficial to trap the liberated 4-methoxybenzyl cation and prevent side reactions. nih.govucla.edu Other acidic conditions include neat formic acid and hydrogen chloride gas dissolved in an organic solvent. nih.gov The rate of cleavage with HCl is dependent on the polarity of the solvent, with more polar solvents leading to faster reactions. nih.gov

Lewis Acid Cleavage: A variety of Lewis acids can effect the deprotection of PMB esters. Strong Lewis acids like aluminum chloride (AlCl₃) and boron triflate (B(OTf)₃) were initially used, often in conjunction with a Brønsted acid solvent. nih.gov Milder Lewis acids have also been found to be effective. For example, lithium iodide in refluxing ethyl acetate (B1210297) can deprotect β-amido PMB esters. nih.gov Iodotrimethylsilane (TMSI) in the presence of triphenylphosphine (B44618) and silver hexafluoroantimonate are other examples of Lewis acid systems capable of cleaving PMB esters. nih.gov

Oxidative Cleavage: While the related p-methoxybenzyl (PMB) ethers are readily cleaved by oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), PMB esters are surprisingly stable under these conditions. nih.govnih.gov However, more powerful oxidizing agents can be employed. A combination of chromium trioxide and a silyl (B83357) chloride in dichloromethane has been shown to cleave 4-methoxybenzyl esters, likely through an oxidative mechanism. nih.gov It is important to note that this method's compatibility with other functional groups must be considered, as it can also oxidize alcohols. nih.gov Another oxidative method involves the use of stable triarylamine radical cations, which can selectively cleave PMB esters in the presence of benzyl (B1604629) esters. nih.gov

Cleavage Method Reagents Key Features Reference
Acidic Trifluoroacetic acid (TFA)Often used with a cation scavenger like anisole. nih.govucla.edu
Formic acidNeat formic acid can be effective. nih.gov
Hydrogen chloride (gas)Rate is solvent-dependent. nih.gov
Lewis Acid Aluminum chloride (AlCl₃), Boron triflate (B(OTf)₃)Strong Lewis acids, often used with a Brønsted acid. nih.gov
Lithium iodideEffective for β-amido PMB esters. nih.gov
Iodotrimethylsilane (TMSI), TriphenylphosphineMilder conditions. nih.gov
Silver hexafluoroantimonateEffective for deprotection. nih.gov
Oxidative Chromium trioxide, Silyl chloridePowerful oxidizing conditions. nih.gov
Triarylamine radical cationsSelective cleavage in the presence of benzyl esters. nih.gov

Protection of Thiol Groups (e.g., Cysteine) as 4-Methoxybenzyl Sulfides

The protection of the highly nucleophilic and easily oxidized thiol group is crucial in many synthetic endeavors, particularly in peptide chemistry involving the amino acid cysteine. thieme-connect.de The 4-methoxybenzyl (Mob) group serves as an effective protecting group for thiols, forming stable thioethers. bachem.com

The synthesis of S-(4-methoxybenzyl)cysteine, often abbreviated as Cys(Mob), is a key step in incorporating this protected amino acid into peptide synthesis. In the context of solid-phase peptide synthesis (SPPS), Fmoc-Cys(Mob)-OH is a commercially available building block. iris-biotech.de The synthesis of such derivatives allows for the stepwise assembly of peptides containing cysteine residues without the interference of the reactive thiol group. nih.gov The Mob group is stable to the basic conditions used for Fmoc group removal during SPPS. bachem.com

A notable feature of the 4-methoxybenzyl sulfide (B99878) protecting group is its ability to undergo selective oxidation to the corresponding sulfone. researchgate.net This transformation provides an additional layer of synthetic utility. The oxidation of the Cys(Mob) residue to the Mob-protected sulfone, Cys(Mob(O)₂), can be achieved using appropriate oxidizing agents. This modification alters the electronic properties of the sulfur atom and can be exploited in directed disulfide bond formation strategies. researchgate.net For instance, the sulfoxide (B87167) derived from Cys(Mob) can act as an acceptor for a free thiol, leading to the formation of a disulfide bond with concomitant release of the Mob group. This sulfoxide-directed disulfide formation has been utilized in the synthesis of complex peptides like human insulin-like peptide-6. researchgate.net

Stability and Selectivity Considerations in Multi-Functionalized Systems

The utility of a protecting group is defined by its stability under a range of reaction conditions and its selective removal in the presence of other sensitive functional groups or other protecting groups. The 4-methoxybenzyl (PMB, also referred to as Mob when protecting cysteine) group, as seen in compounds like (4-Methoxybenzyl)(methyl)sulfane, offers a unique profile in this regard, particularly in the protection of thiols within complex molecular architectures such as peptides and other natural products. acs.orgtotal-synthesis.com

The stability of the PMB thioether is notable. For instance, thioethers protected with a related 3,4-dimethoxybenzyl group demonstrate enhanced stability against oxidation compared to the corresponding free thiols. sciopen.com N-protected sulfamates bearing the PMB group have been shown to be stable to various oxidizing and reducing agents, as well as bases and nucleophiles, which underscores the robustness of the benzyl-based protecting group itself. sciopen.com

The true synthetic value of the PMB group lies in the specific conditions required for its cleavage, which allows for strategic, orthogonal deprotection. Orthogonal protection is a crucial strategy in the synthesis of complex molecules, enabling the selective removal of one protecting group without affecting others. acs.org The PMB group can be cleaved under conditions that leave many other common protecting groups intact.

Deprotection Methods and Selectivity

The cleavage of the PMB group from a sulfur atom can be achieved under various conditions, primarily acidic or oxidative. The choice of method allows for fine-tuning of selectivity in a multi-functionalized system.

Acidic Cleavage:

The PMB group is more labile to acid than an unsubstituted benzyl (Bn) group due to the electron-donating effect of the methoxy (B1213986) substituent, which stabilizes the resulting benzylic cation upon cleavage. total-synthesis.com Trifluoroacetic acid (TFA) is a common reagent for this purpose. nih.govcommonorganicchemistry.com In the context of peptide synthesis, cocktails containing TFA are often employed. For example, a mixture of TFA, triethylsilane (TES), and thioanisole (B89551) (96:2:2) has been shown to be highly efficient for the deprotection of Mob-protected selenocysteine, a close relative of cysteine. nih.gov The silane (B1218182) and thioanisole act as cation scavengers, preventing side reactions with sensitive residues like tryptophan and methionine.

A patent has described the deprotection of 4-methylbenzyl (MBzl)-protected thiols using an acid, such as TFA, in the presence of an oxidizing agent like dimethyl sulfoxide (DMSO). google.com This method simultaneously deprotects the thiol and facilitates the formation of disulfide bonds.

Oxidative Cleavage:

A key feature that distinguishes the PMB group is its susceptibility to oxidative cleavage, most notably with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). total-synthesis.com This method is particularly valuable for its orthogonality. The reaction proceeds via a single electron transfer (SET) mechanism, favored by the electron-rich nature of the 4-methoxybenzyl group. total-synthesis.com This allows for the selective deprotection of a PMB-protected thiol or alcohol in the presence of other protecting groups that are stable to oxidation but labile to acid or base, such as silyl ethers (e.g., TBS), acetals (e.g., THP), and benzoyl (Bz) esters. total-synthesis.com However, care must be taken with substrates containing other electron-rich moieties, such as activated dienes, which could also react with DDQ. total-synthesis.com

Other Reagents for Cleavage:

Specific reagents have been developed for the cleavage of the C-S bond in PMB-protected thiols, offering alternative selectivity profiles.

2,2'-Dithiobis(5-nitropyridine) (DTNP): In the presence of TFA, DTNP can effectively remove the Mob group from cysteine. sigmaaldrich.com The TFA activates the DTNP by protonating the pyridine (B92270) nitrogen, making the disulfide bond more electrophilic and susceptible to attack by the protected thiol. sigmaaldrich.com

N-halosuccinimides: Reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org The selectivity is influenced by the substitution on the carbon, with the order of cleavage being furfuryl > benzyl > alkyl, offering a predictable pattern for deprotection. organic-chemistry.org

Orthogonality in Practice

The selective removal of the PMB/Mob group is critical in the synthesis of complex peptides containing multiple disulfide bonds. This requires a set of orthogonal thiol protecting groups that can be removed sequentially. The Mob group is often used in combination with other common cysteine protecting groups like acetamidomethyl (Acm), trityl (Trt), and tert-butyl (tBu). acs.orggoogle.com

For example, a study on the synthesis of NMB-1 toxin, which has two disulfide bridges, utilized the Mob group in concert with Trt and Acm groups. acs.org A related protecting group, the 2-hydroxy-4-methoxybenzyl (Hmb), has also been demonstrated to be a valuable orthogonal partner to the Mob, Trt, and Acm groups for the directed, regioselective formation of multiple disulfide bonds in complex toxins. acs.orgnih.gov

The following tables summarize the stability and deprotection conditions, highlighting the selectivity of the PMB/Mob group in multi-functionalized systems.

Table 1: Deprotection Conditions for PMB/Mob-Protected Thiols

Reagent(s) Typical Conditions Notes
Trifluoroacetic Acid (TFA) TFA, often with scavengers (e.g., TES, thioanisole) Cleaves PMB group. Scavengers prevent side reactions. nih.gov
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) DDQ in CH₂Cl₂/H₂O Oxidative cleavage. Orthogonal to many acid- and base-labile groups. total-synthesis.com
2,2'-Dithiobis(5-nitropyridine) (DTNP) / TFA DTNP, TFA Effective for Mob group on cysteine. sigmaaldrich.com
N-Bromosuccinimide (NBS) NBS, room temperature Cleaves C(sp³)–S bond. organic-chemistry.org

Table 2: Orthogonality of the PMB/Mob Group

PMB/Mob is stable to conditions that cleave: PMB/Mob is cleaved under conditions that leave intact:
Fmoc group: Piperidine (basic conditions) Benzyl (Bn) ether/ester: DDQ (oxidative cleavage) total-synthesis.com
Boc group: Mild acid (selective cleavage possible) Silyl ethers (TBS, TIPS): DDQ total-synthesis.com
Allyl/Alloc groups: Pd(0) catalysis Acetal/Ketal (THP, Acetonide): DDQ total-synthesis.com
Benzoyl (Bz) ester: DDQ total-synthesis.com

Synthesis and Reactivity of 4 Methoxybenzyl Methyl Sulfane Derivatives and Analogues

Systematic Modification of the Aryl Ring

Systematic modification of the aryl ring of (4-Methoxybenzyl)(methyl)sulfane analogues is a key strategy to modulate their electronic properties and, consequently, their reactivity. While direct synthetic routes for a wide range of substituted this compound derivatives are not extensively detailed in the provided search results, the principles of their synthesis can be inferred from general organic chemistry knowledge.

The synthesis of such analogues would typically involve the reaction of a appropriately substituted 4-methoxybenzyl halide or a related electrophile with methyl mercaptan or its corresponding sodium salt, sodium thiomethoxide. The substituents on the aryl ring can be introduced either on the starting benzyl (B1604629) alcohol or toluene (B28343) precursor before its conversion to the halide and subsequent reaction with the thiolate.

The nature of the substituents on the aryl ring significantly influences the reactivity of the benzylic position and the sulfur atom.

Electron-donating groups (EDGs) , such as additional methoxy (B1213986) or alkyl groups, would increase the electron density of the aromatic ring. This would enhance the nucleophilicity of the sulfur atom, making it more susceptible to oxidation or alkylation.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would decrease the electron density of the ring. This would make the benzylic protons more acidic and could influence the stability of potential intermediates in reactions involving the benzylic position.

The table below illustrates hypothetical examples of aryl-modified analogues and the expected impact of the substituent on the molecule's electronic properties.

Substituent (X) at C2 or C3Compound NameExpected Electronic Effect
HThis compoundReference compound
OCH₃(2,4-Dimethoxybenzyl)(methyl)sulfaneIncreased electron density on the aryl ring
NO₂(3-Nitro-4-methoxybenzyl)(methyl)sulfaneDecreased electron density on the aryl ring
Cl(3-Chloro-4-methoxybenzyl)(methyl)sulfaneInductive electron withdrawal; weak resonance donation
CH₃(3-Methyl-4-methoxybenzyl)(methyl)sulfaneInductive electron donation

These modifications are fundamental in fine-tuning the molecule for specific applications, for instance, by altering its interaction with biological targets or by modifying its reaction kinetics in synthetic transformations. The ability to systematically alter the aryl ring provides a powerful tool for developing structure-activity relationships.

Diversification at the Sulfur Center

The sulfur atom in this compound is a key locus of reactivity, allowing for the synthesis of a variety of derivatives with different oxidation states and functionalities.

The oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone represents a fundamental transformation.

Synthesis: The synthesis of (4-Methoxybenzyl)(methyl)sulfoxide and (4-Methoxybenzyl)(methyl)sulfone is typically achieved through controlled oxidation of this compound. Common oxidizing agents for this purpose include:

Hydrogen peroxide (H₂O₂) : A green and readily available oxidant. The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of H₂O₂ and the reaction conditions.

meta-Chloroperoxybenzoic acid (m-CPBA) : A widely used reagent for the oxidation of sulfides. Using one equivalent of m-CPBA generally yields the sulfoxide, while two or more equivalents lead to the sulfone.

Sodium periodate (B1199274) (NaIO₄) : A selective oxidant that is often used for the conversion of sulfides to sulfoxides.

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that will typically oxidize the sulfide directly to the sulfone.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the desired product is obtained.

Reactivity: (4-Methoxybenzyl)(methyl)sulfoxide is a versatile intermediate. The sulfoxide group introduces a chiral center at the sulfur atom, and the molecule can participate in a range of reactions, including:

Pummerer Reaction : This reaction involves the rearrangement of a sulfoxide in the presence of an activating agent (like acetic anhydride) to form an α-acyloxy thioether. This provides a pathway to functionalize the carbon adjacent to the sulfur atom.

Further Oxidation : As mentioned, the sulfoxide can be further oxidized to the corresponding sulfone, which is generally more stable and less reactive than the sulfoxide.

(4-Methoxybenzyl)(methyl)sulfone is significantly more stable towards oxidation than the corresponding sulfide or sulfoxide. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the adjacent methylene (B1212753) and the aromatic ring.

The table below summarizes the synthesis and key reactivity aspects of these sulfur-oxidized derivatives.

CompoundTypical Synthesizing Reagent(s)Key Reactivity Features
(4-Methoxybenzyl)(methyl)sulfoxideH₂O₂, m-CPBA (1 eq.), NaIO₄Chiral center at sulfur; undergoes Pummerer rearrangement; can be oxidized to sulfone.
(4-M ethoxybenzyl)(methyl)sulfoneH₂O₂, m-CPBA (≥2 eq.), KMnO₄Stable to further oxidation; sulfonyl group is strongly electron-withdrawing.

Sulfoximines and sulfilimines are two classes of sulfur-containing compounds where the sulfur atom is bonded to nitrogen, in addition to carbon and oxygen (in the case of sulfoximines).

Preparation: The synthesis of sulfilimines from sulfides can be achieved through various methods, often involving the reaction of the sulfide with an amine source in the presence of an oxidant or an electrophilic nitrogen source. A common method is the reaction with chloramine-T or similar reagents.

Sulfoximines are often prepared by the oxidation of sulfilimines or by direct imination of sulfoxides. The stereochemistry of these compounds is an important aspect, as the sulfur atom in both sulfilimines and sulfoximines is a stereocenter. Enantioselective methods for the synthesis of these compounds are of significant interest.

Stereochemistry: The sulfur atom in both (4-Methoxybenzyl)(methyl)sulfilimine and (4-Methoxybenzyl)(methyl)sulfoximine is chiral. If the starting sulfide is prochiral, the imination or oxidation step can lead to a racemic mixture of enantiomers. The development of stereoselective methods to control the configuration at the sulfur center is an active area of research. These methods often employ chiral catalysts or reagents to favor the formation of one enantiomer over the other.

The table below provides a general overview of the preparation of these derivatives.

Compound ClassGeneral Preparative RouteKey Stereochemical Feature
SulfiliminesReaction of the sulfide with an electrophilic nitrogen source (e.g., chloramine-T).Chiral sulfur center.
SulfoximinesOxidation of a corresponding sulfilimine or imination of a sulfoxide.Chiral sulfur center.

Conjugates and Hybrid Molecules Incorporating the Structural Motif

The this compound motif can be incorporated into larger molecules to create conjugates and hybrid structures. This strategy is often employed in medicinal chemistry to combine the properties of the this compound core with other pharmacophores or functional groups.

The synthesis of these conjugates typically involves standard coupling reactions, such as amide bond formation, ether synthesis, or carbon-carbon bond-forming reactions, to link the this compound unit to another molecule. The point of attachment can be on the aryl ring, at the benzylic position, or through a functional group introduced on the methyl group.

The purpose of creating such hybrids is to:

Modulate biological activity : By combining two or more bioactive scaffolds, it may be possible to achieve synergistic effects or to target multiple biological pathways.

Improve pharmacokinetic properties : The this compound moiety can be used to tune properties like solubility, metabolic stability, and cell permeability.

Develop chemical probes : By attaching a fluorescent tag or a reactive group, the this compound scaffold can be used to study biological processes.

The design and synthesis of these complex molecules require a deep understanding of the reactivity of the this compound core and the other molecular components.

No Evidence Found for Advanced Applications of this compound in Organic Synthesis

Despite a comprehensive search of scientific literature, no specific research or data could be found to support the advanced applications of the chemical compound this compound in the areas of catalysis, complex molecular construction, or as a precursor for functional materials and biochemical probes, as outlined in the user's request.

Extensive and targeted searches for the use of this compound as a Lewis base catalyst in nucleophilic substitutions, in photoredox catalysis, as a building block for bio- and glycomimetics, in stereoselective alkene aminoarylations, or as a precursor for functional materials and biochemical probes have yielded no relevant results. The scientific literature does not appear to contain documented instances of this specific compound being utilized in these sophisticated synthetic contexts.

While the individual components of the compound's name—such as the 4-methoxybenzyl (PMB) group and the methylsulfane (thioether) moiety—are common in various areas of organic chemistry, their specific combination in this compound does not feature in the advanced applications that were the focus of the requested article.

It is important to note that the absence of published data does not definitively mean the compound is inactive in these roles, but rather that such applications have not been reported or are not prominent in the field of chemical research.

General Context of Related Structures

While no information is available for the target compound, it is pertinent to mention the roles of structurally similar compounds and functional groups in the requested application areas. This context is provided for general understanding and does not imply any such activity for this compound itself.

Lewis Base Catalysis: Thioethers can, in some instances, act as Lewis bases, using the lone pairs of electrons on the sulfur atom to activate substrates. However, their basicity is generally weak, and more electron-rich or specifically designed sulfur-containing molecules are typically employed as catalysts.

Photoredox Catalysis: Organic sulfides can be involved in photoredox cycles, often as sacrificial electron donors. Upon single-electron oxidation, they can form radical cations that can participate in various chemical transformations.

Building Blocks for Complex Molecules: The 4-methoxybenzyl (PMB) group is a widely used protecting group for alcohols in organic synthesis due to its stability and the relative ease of its removal under oxidative or acidic conditions. Compounds containing this group are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Functional Materials and Biochemical Probes: Thioether linkages are integral to various functional materials and are found in many biological molecules. The development of probes for biological imaging or sensing often incorporates sulfur-containing moieties due to their reactivity and spectroscopic properties.

Advanced Applications in Organic Synthesis and Beyond

Precursors for Functional Materials and Biochemical Probes

Radiotracer Synthesis and Isotopic Labeling

The development of novel radiotracers is crucial for advancing non-invasive imaging techniques like Positron Emission Tomography (PET). The structure of (4-Methoxybenzyl)(methyl)sulfane offers potential avenues for isotopic labeling, particularly with carbon-11 (B1219553) ([¹¹C]), a commonly used positron-emitting radionuclide.

Potential for ¹¹C-Labeling:

The presence of the methoxy (B1213986) group on the benzyl (B1604629) ring provides a key site for the introduction of a [¹¹C]-methyl group. This is a well-established strategy in the synthesis of PET tracers. nih.gov The general approach involves the O-demethylation of the methoxy group to its corresponding phenol (B47542) precursor. This precursor can then be radiolabeled via reaction with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to re-form the methoxy group, now containing the positron-emitting carbon-11 isotope.

This process would yield ¹¹C(methyl)sulfane, a potential PET tracer. The in vivo distribution and metabolism of this tracer could then be studied to provide insights into biological processes where this chemical scaffold is involved. While this specific radiolabeling has not been reported, the methodology is a standard in the field of radiochemistry for molecules containing a methoxy group. nih.gov

Table 1: Potential Precursors and Reagents for Radiosynthesis of ¹¹C(methyl)sulfane

Compound/ReagentRole in Synthesis
4-((Methylthio)methyl)phenolPrecursor for ¹¹C-labeling
[¹¹C]Methyl iodide ([¹¹C]CH₃I)Source of carbon-11
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)Alternative source of carbon-11
Base (e.g., NaOH, K₂CO₃)Catalyst for the methylation reaction

Prodrug Design and Biocatalysis

The fields of prodrug design and biocatalysis often leverage specific functional groups that can be chemically or enzymatically transformed under physiological conditions. The thioether and benzyl moieties of this compound present opportunities for such applications.

Thioether-Based Prodrug Strategies:

Thioethers can be oxidized in vivo to sulfoxides and sulfones, which have different physicochemical properties, such as polarity and solubility. This conversion can be exploited in prodrug design. A drug molecule could be rendered inactive by tethering it to a moiety containing the this compound scaffold. The in vivo oxidation of the thioether could then trigger the release of the active drug.

Furthermore, the benzyl group itself is a common protecting group in organic synthesis and can be cleaved under specific conditions. thieme-connect.deresearchgate.net In a prodrug context, cleavage of the benzyl-sulfur bond could be another mechanism for drug release. While no specific prodrugs based on this compound have been developed, the thioether functionality is a known trigger for reactive oxygen species (ROS)-responsive prodrugs. researchgate.net

Biocatalytic Transformations:

Biocatalysis utilizes enzymes to perform selective chemical transformations. The thioether group of this compound is a potential substrate for various oxidoreductases. Specifically, flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases are known to catalyze the oxidation of thioethers to chiral sulfoxides. researchgate.net

The biocatalytic oxidation of benzyl methyl sulfides has been demonstrated using various microorganisms and isolated enzymes, often with high enantioselectivity. almacgroup.com This suggests that this compound could be a substrate for such enzymes, leading to the formation of enantiomerically enriched (4-Methoxybenzyl)(methyl)sulfoxide. Chiral sulfoxides are valuable building blocks in asymmetric synthesis.

Table 2: Potential Biocatalytic Reactions of this compound

Enzyme ClassPotential ReactionProduct
Flavin-containing Monooxygenases (FMOs)Enantioselective sulfoxidation(R)- or (S)-(4-Methoxybenzyl)(methyl)sulfoxide
Cytochrome P450 MonooxygenasesSulfoxidation(4-Methoxybenzyl)(methyl)sulfoxide
PeroxidasesSulfoxidation(4-Methoxybenzyl)(methyl)sulfoxide

Retrosynthesis Analysis

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Feasible Synthetic Routes

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